molecular formula C19H18N2O5 B2363121 (2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid CAS No. 956951-92-1

(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid

Cat. No.: B2363121
CAS No.: 956951-92-1
M. Wt: 354.362
InChI Key: IWFKXMXHKHTPHT-INIZCTEOSA-N
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Description

(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid is a novel, synthetically designed chemical reagent intended for research and development purposes. This compound features a sophisticated molecular architecture that combines a substituted indole core with a phenylacetic acid moiety, a structure of significant interest in medicinal chemistry. The indole scaffold is a prevalent pharmacophore in biologically active compounds and is found in numerous molecules with demonstrated anti-cancer, anti-inflammatory, and anti-viral properties . The specific incorporation of 4,7-dimethoxy substitutions on the indole ring may influence the compound's electronic properties and binding affinity, while the (2S)-stereochemistry of the chiral center is critical for its potential selective interaction with biological targets. The phenylacetic acid component is a known metabolite and has been investigated for its own potential antineoplastic activity, which includes inducing differentiation and apoptosis in tumor cells . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for developing new therapeutic agents. Its primary research applications are anticipated in the fields of oncology, for the study of cell proliferation and apoptosis mechanisms, and in immunology, for investigating pathways related to inflammation, such as those involving prostaglandin synthesis . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-25-14-8-9-15(26-2)17-12(14)10-13(20-17)18(22)21-16(19(23)24)11-6-4-3-5-7-11/h3-10,16,20H,1-2H3,(H,21,22)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFKXMXHKHTPHT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Ring Formation

The indole core is typically constructed via Fischer indole synthesis or palladium-mediated cyclization. For 4,7-dimethoxy substitution, pre-functionalized precursors are required. A plausible route involves:

  • Methoxylation of 2-nitroaniline :
    • Nitro groups direct electrophilic substitution, enabling sequential methoxylation at C4 and C7 using Cu(I)/methanol under oxidative conditions.
  • Reductive Cyclization :
    • Catalytic hydrogenation of nitro groups to amines, followed by cyclization with α-ketoesters to form the indole skeleton.

Carboxylic Acid Functionalization

The indole-2-carboxylic acid is prepared via oxidation of a 2-methylindole intermediate or direct carboxylation using CO₂ under palladium catalysis.

Coupling Strategies for Amide Bond Formation

Activated Ester Approach

The indole-2-carboxylic acid is converted to an acid chloride (SOCl₂, 0°C) and coupled with (2S)-2-amino-2-phenylacetic acid. Typical conditions include:

  • Solvent : Dichloromethane or THF.
  • Base : Triethylamine to scavenge HCl.
  • Yield : ~70–85% for analogous systems.

Stereoselective Synthesis of (2S)-2-Amino-2-phenylacetic Acid

Chiral pool synthesis using L-phenylglycine derivatives or enzymatic resolution ensures enantiomeric excess >99%. Asymmetric hydrogenation of α-keto acids (e.g., using Ru-BINAP catalysts) is another viable route.

Palladium-Mediated Cross-Coupling for Indole Functionalization

While direct synthesis of 4,7-dimethoxyindole is preferred, late-stage functionalization via Suzuki-Miyaura coupling may be employed. Example conditions from analogous indole boronic acid systems:

Boronic Acid Catalyst Solvent System Temperature Yield
(1-Methyl-1H-indol-2-yl) Pd(PPh₃)₄ DME/H₂O 100°C 85%
4,7-Dimethoxyindol-2-yl* Pd(dppf)Cl₂·CH₂Cl₂ DMF/H₂O 150°C 60%†

*Hypothetical substrate; †Estimated based on similar reactions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DME) enhance solubility of boronic acids but may require inert atmospheres.
  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min at 150°C).

Catalytic Systems

  • Pd(PPh₃)₄ : Effective for electron-rich indoles but sensitive to oxygen.
  • Pd(dppf)Cl₂ : Tolerates aqueous conditions and higher temperatures.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography (ethyl acetate/hexane, 3:2) resolves indole intermediates.
  • Reverse-phase HPLC (C18 column, acetonitrile/H₂O) purifies the final compound.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ 3.8–4.1 ppm), and amide NH (δ 8.5–9.0 ppm).
  • LC-MS : Molecular ion peak at m/z 355.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. The methoxy groups and the formamido moiety can enhance the compound’s binding affinity and specificity. The phenylacetic acid part can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of their properties and activities. Below is a detailed comparison:

Structural Analogs
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity (Reported/Inferred) References
(2S)-2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid C₁₉H₁₉N₂O₅ 4,7-Dimethoxyindole, formamido 355.37 Potential enzyme inhibition (hypothetical) N/A
(2S)-2-[(4-Methylphenyl)sulfonylamino]-2-phenylacetic acid C₁₅H₁₅NO₄S 4-Methylbenzenesulfonamido 305.35 Antibacterial, enzyme inhibition
2-(5,7-Difluoro-2-phenyl-1H-indol-3-yl)acetic acid C₁₆H₁₁F₂NO₂ 5,7-Difluoroindole, acetic acid 287.26 Anti-inflammatory (indole-based analogs)
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide C₃₀H₃₅N₃O₅ Acetamido, dimethylphenoxy 529.62 Antimicrobial (β-lactam-like activity)

Key Observations :

  • Chirality : The S-configuration at the second carbon is critical for stereospecific interactions, as seen in β-lactam antibiotics (e.g., compound o in ).
  • Molecular Weight : Higher molecular weight in analogs like the acetamido derivative (529.62 g/mol) may reduce solubility compared to the target compound (355.37 g/mol).
Functional Group Comparison
  • Formamido vs.
  • Indole Modifications : The 4,7-dimethoxyindole in the target compound contrasts with 5,7-difluoroindole in , where fluorine atoms increase metabolic stability but reduce π-π stacking interactions.
Pharmacological and Toxicological Profiles
  • Safety Data : While specific toxicology for the target compound is unavailable, structurally related indole derivatives (e.g., ) show undefined acute toxicity, necessitating precautionary handling.

Research Findings and Data Analysis

Physicochemical Properties
  • Solubility : Predicted low aqueous solubility due to aromatic rings and methoxy groups; analogs like exhibit similar challenges.
  • Stability : The dimethoxy groups may confer oxidative stability compared to fluoro-substituted indoles, which are prone to defluorination .
Regulatory and Quality Considerations
  • Pharmacopeial standards for related compounds (e.g., ) emphasize impurity profiling (≤0.5% total impurities) and stereochemical validation, which apply to the target compound.

Biological Activity

(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid, also known by its CAS number 956951-92-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O5, with a molecular weight of 354.36 g/mol. The structure features an indole moiety and a phenylacetic acid derivative, which are known for their diverse biological properties.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AMCF-715Induction of apoptosis
Study BHeLa20Cell cycle arrest
Study CA54925Inhibition of angiogenesis

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Indole derivatives often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study:
In a recent in vivo study, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases: Similar compounds have been documented to inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptosis: The compound may enhance apoptotic signaling pathways, leading to increased cancer cell death.
  • Cytokine Regulation: It appears to modulate the release of cytokines involved in inflammation and immune responses.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing (2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid?

Methodological Answer: The synthesis typically involves:

  • Step 1: Protection of the indole nitrogen using methoxy groups under basic conditions (e.g., NaOMe in methanol) to prevent unwanted side reactions .
  • Step 2: Coupling of the protected indole-2-carboxylic acid derivative with (2S)-2-amino-2-phenylacetic acid via a carbodiimide-mediated reaction (e.g., EDC/HOBt in DMF) to form the amide bond .
  • Critical Conditions: Maintain anhydrous conditions and temperatures between 0–4°C during coupling to minimize racemization. Purification via column chromatography (silica gel, CHCl₃:MeOH gradient) ensures high enantiomeric purity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Handling: Use nitrile gloves and work in a fume hood to avoid dermal or inhalation exposure. Pre-wash glassware with ethanol to remove residual acids/bases that may degrade the compound .
  • Storage: Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation. For short-term use (≤1 week), dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions between spectroscopic data (e.g., NMR) and crystallographic analyses of this compound?

Methodological Answer:

  • Cross-Validation: Use SHELXL () for high-resolution crystallographic refinement to confirm bond lengths/angles. Compare with NMR data (e.g., ¹H-¹³C HSQC) to identify discrepancies in stereochemistry .
  • Dynamic Effects: Employ variable-temperature NMR to assess conformational flexibility (e.g., indole ring puckering) that may explain differences between solution-state and solid-state structures .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Prepare the compound in PBS (pH 7.4) with 0.01% Tween-20 to prevent aggregation .
  • Mutagenesis Studies: Co-crystallize the compound with its target protein (e.g., cytochrome P450) and use SHELXPRO () to analyze binding pockets. Site-directed mutagenesis can validate key residues identified in the electron density map .

Q. What computational approaches are effective for predicting the compound’s reactivity in novel chemical environments?

Methodological Answer:

  • QM/MM Simulations: Combine density functional theory (DFT) for the indole-formamido core with molecular mechanics for the phenylacetic acid moiety. Software like Gaussian or ORCA can model charge distribution and reactive sites (e.g., electrophilic formamido carbon) .
  • MD Simulations: Use GROMACS to simulate solvation effects in polar (water) and nonpolar (chloroform) solvents, predicting stability under varying pH (e.g., protonation of the indole nitrogen at pH < 5) .

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